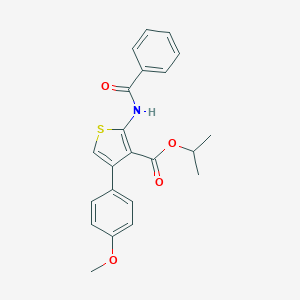
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:
Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of Substituents: The benzoylamino and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzoylamino group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The thiophene ring’s stability allows it to act as a scaffold for binding to various biological molecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Isopropyl 2-(benzoylamino)-4-(4-hydroxyphenyl)-3-thiophenecarboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate enhances its solubility and may improve its interaction with certain biological targets, making it a unique and valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H21NO4S |
|---|---|
Peso molecular |
395.5g/mol |
Nombre IUPAC |
propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-14(2)27-22(25)19-18(15-9-11-17(26-3)12-10-15)13-28-21(19)23-20(24)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,23,24) |
Clave InChI |
DPPBMYVZWPPCHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















